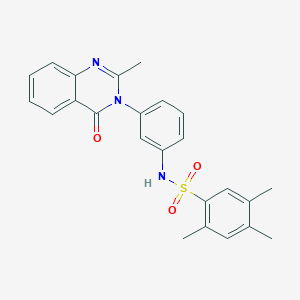
4-Amino-2-(piperidin-1-ylmethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-(piperidin-1-ylmethyl)phenol is an organic compound with the molecular formula C12H18N2O It is a derivative of phenol, where the phenolic hydroxyl group is substituted with an amino group and a piperidin-1-ylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(piperidin-1-ylmethyl)phenol typically involves the reaction of 4-nitrophenol with piperidine in the presence of a reducing agent. The nitro group is first reduced to an amino group, followed by the introduction of the piperidin-1-ylmethyl group. Common reducing agents used in this process include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes are carried out in high-pressure reactors with palladium or platinum catalysts to ensure efficient reduction of the nitro group to an amino group. The subsequent introduction of the piperidin-1-ylmethyl group is achieved through nucleophilic substitution reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-(piperidin-1-ylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenolic compounds.
Applications De Recherche Scientifique
4-Amino-2-(piperidin-1-ylmethyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Amino-2-(piperidin-1-ylmethyl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-2-(diethylaminomethyl)phenol
- 2,6-Dimethyl-4-(piperidin-1-ylmethyl)phenol
- 1-(Piperidin-1-ylmethyl)naphthalen-2-ol
Uniqueness
4-Amino-2-(piperidin-1-ylmethyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a piperidin-1-ylmethyl group on the phenolic ring allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
4-amino-2-(piperidin-1-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-11-4-5-12(15)10(8-11)9-14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONYOIUUXHUTNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(4-fluorophenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2870613.png)

![2-{[(4-chlorophenyl)(cyclopentyl)methyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2870617.png)


![3-Amino-3-[2-(trifluoromethyl)phenyl]propan-1-ol;hydrochloride](/img/structure/B2870622.png)


![ethyl 2-(2-(2-(furan-2-carboxamido)thiazol-4-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2870630.png)

methanone oxime](/img/structure/B2870633.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2870634.png)


